molecular formula C17H23N3O2S B11999226 N-(4-Adamantan-1-yl-thiazol-2-yl)-N'-ethyl-oxalamide

N-(4-Adamantan-1-yl-thiazol-2-yl)-N'-ethyl-oxalamide

Cat. No.: B11999226
M. Wt: 333.5 g/mol
InChI Key: SQJIYVAISHJWFN-UHFFFAOYSA-N
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Description

N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-ethyl-oxalamide is a synthetic compound characterized by the presence of an adamantane group, a thiazole ring, and an oxalamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-ethyl-oxalamide typically involves the reaction of 4-adamantylthiazole with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-ethyl-oxalamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-ethyl-oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The thiazole ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents or nucleophiles in polar solvents.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with hydrogen addition.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-ethyl-oxalamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-ethyl-oxalamide involves its interaction with specific molecular targets. The adamantane group provides rigidity and hydrophobicity, which can influence the compound’s binding to proteins or other biomolecules. The thiazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s affinity for its targets. The oxalamide moiety can form additional hydrogen bonds, stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-butyl-oxalamide
  • N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-benzyl-oxalamide
  • N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-pyridin-2-ylmethyl-oxalamide

Uniqueness

N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-ethyl-oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethyl group differentiates it from other similar compounds, potentially leading to variations in its reactivity and interactions with biological targets.

Properties

Molecular Formula

C17H23N3O2S

Molecular Weight

333.5 g/mol

IUPAC Name

N'-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N-ethyloxamide

InChI

InChI=1S/C17H23N3O2S/c1-2-18-14(21)15(22)20-16-19-13(9-23-16)17-6-10-3-11(7-17)5-12(4-10)8-17/h9-12H,2-8H2,1H3,(H,18,21)(H,19,20,22)

InChI Key

SQJIYVAISHJWFN-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C(=O)NC1=NC(=CS1)C23CC4CC(C2)CC(C4)C3

Origin of Product

United States

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